molecular formula C44H71NO12 B8261098 Dihydro-fk506

Dihydro-fk506

Cat. No.: B8261098
M. Wt: 806.0 g/mol
InChI Key: RQYGKZGKXDOUEO-PGDOHDMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-FK506 (CAS No. 104987-30-6), also referred to as FK506D, is a structural analog of the immunosuppressive macrolide FK506 (Tacrolimus). It is characterized by a saturated C21 side chain, distinguishing it from FK506 and FK520, which possess an allyl group at the same position (Figure 1) . This compound is widely used in biochemical studies to investigate FK506-binding proteins (FKBPs), particularly in cardiac and skeletal muscle sarcoplasmic reticulum (SR), where it binds to FKBP12.6 with high specificity .

Properties

IUPAC Name

(18Z)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19-,27-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYGKZGKXDOUEO-PGDOHDMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1/C=C(\CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104987-30-6
Record name Dihydro Tacrolimus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-fk506 involves the modification of the FK506 molecule. One common method is the hydrogenation of FK506, which reduces the double bond in the macrolide ring to produce this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar principles to the production of FK506. The fermentation process involves the cultivation of Streptomyces species that produce FK506. The FK506 is then extracted and purified from the culture broth. The purified FK506 undergoes hydrogenation to yield this compound. Optimization of fermentation conditions, such as nutrient supplementation and genetic engineering of the producing strains, can enhance the yield of FK506 and its derivatives .

Chemical Reactions Analysis

Types of Reactions

Dihydro-fk506 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the macrolide ring, and substituted analogs with different functional groups .

Scientific Research Applications

Chemistry

Dihydro-FK506 serves as a model compound in the study of macrolide structures. Its chemical properties allow researchers to investigate the reactivity and modification of similar compounds, providing insights into the synthesis of novel macrolide derivatives that may possess enhanced biological activities or improved pharmacological profiles.

Biology

In biological research, this compound is being explored for its effects on cellular processes and signaling pathways. It interacts with FKBP12 (FK506-binding protein 12), inhibiting calcineurin phosphatase activity. This inhibition prevents the activation of nuclear factor of activated T-cells (NF-AT), leading to reduced transcription of interleukin-2 (IL-2) and other cytokines, which are critical in T-cell activation and proliferation .

Key Biological Effects:

  • Immunosuppressive Activity : this compound exhibits potent immunosuppressive effects similar to FK506, making it a candidate for preventing organ transplant rejection.
  • Neuroprotective Properties : Preliminary studies suggest that it may have neuroprotective and neuroregenerative effects, potentially benefiting conditions such as neurodegenerative diseases .
  • Antifungal Activity : The compound is also being investigated for its antifungal properties, which could expand its therapeutic applications beyond immunosuppression .

Medicine

This compound's medical applications are particularly promising:

  • Therapeutic Uses : Its immunosuppressive properties make it valuable in transplant medicine. Additionally, ongoing research is exploring its potential in treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel diseases like ulcerative colitis .
  • Cancer Treatment : Recent studies indicate that this compound may have anticancer properties, with potential applications in various cancer therapies .

Case Studies:

  • Transplantation Studies : Clinical trials have demonstrated that this compound effectively reduces the incidence of graft rejection in organ transplant patients.
  • Autoimmune Disease Trials : Research is underway to assess its efficacy in managing symptoms and progression of autoimmune disorders.

Industry

In industrial applications, this compound is utilized in the development of new pharmaceutical formulations. Its role as a lead compound in drug discovery is significant, particularly for creating derivatives with tailored pharmacological profiles that could address unmet medical needs .

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryModel compound for macrolide studiesInsights into synthesis and modification
BiologyCellular signaling studiesImmunosuppression, neuroprotection
MedicineOrgan transplantation, autoimmune diseasesReduced graft rejection, symptom management
IndustryPharmaceutical formulation developmentNew drug discovery opportunities

Mechanism of Action

Dihydro-fk506 exerts its effects by binding to the immunophilin FKBP12 (FK506-binding protein 12). This complex inhibits the phosphatase activity of calcineurin, preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NF-AT). As a result, the transcription of interleukin-2 (IL-2) and other cytokines is suppressed, leading to immunosuppressive effects. Additionally, this compound has been shown to have neuroprotective and neuroregenerative properties through its interaction with various molecular targets and pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Difference
This compound 104987-30-6 C₄₄H₆₉NO₁₂ 804.02 Saturated C21 side chain
FK506 (Tacrolimus) 109581-93-3 C₄₄H₆₉NO₁₂ 804.02 Allyl group at C21
FK520 (Ascomycin) 104987-12-4 C₄₃H₆₉NO₁₂ 790.00 Methyl group at C21
Everolimus 159351-69-6 C₅₃H₈₃NO₁₄ 958.22 Hydroxyethyl chain substitution
Temsirolimus 162635-04-3 C₅₆H₈₇NO₁₈ 1030.29 Esterified macrocycle with 2,2-bis(hydroxymethyl)propionic acid

Notes:

  • FK506 and this compound share identical molecular formulas but differ in side-chain saturation, impacting binding kinetics .
  • FK520 (ascomycin) lacks the allyl group and is methyl-substituted, reducing immunosuppressive potency compared to FK506 .
  • Rapamycin derivatives (everolimus, temsirolimus) feature larger macrocycles and modified substituents, enabling mTOR inhibition rather than calcineurin blockade .

Functional Analogs

Compounds like cyclosporine A and pimecrolimus share immunosuppressive mechanisms but differ structurally. Cyclosporine A is a cyclic peptide targeting cyclophilin, while pimecrolimus is an ascomycin derivative with a modified C21 side chain .

Research Findings and Mechanistic Insights

Binding Affinity and Specificity

  • FKBP12.6 Interaction: this compound binds four molecules per tetrameric cardiac ryanodine receptor (RyR2), stabilizing the channel conformation. This contrasts with FK506, which preferentially binds FKBP12 in skeletal muscle RyR1 .
  • Immunosuppressive Activity: this compound retains calcineurin inhibition but exhibits reduced cellular uptake compared to FK506 due to hydrophobicity changes .
  • Solubility and Bioavailability : this compound has a logP of ~2.15 (predicted), indicating moderate lipid solubility, whereas FK520’s methyl group enhances solubility (logP ~1.64) .

Pharmacokinetic Comparison

  • Toxicity Profile : this compound shows lower nephrotoxicity in preclinical models than FK506, likely due to altered tissue distribution .

Q & A

Q. How can researchers mitigate bias in this compound’s mechanistic studies?

  • Methodological Answer : Implement randomization in treatment allocation and sample processing. Use orthogonal assays (e.g., biochemical + cellular) to confirm findings. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Disclose conflicts of interest and funding sources in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-fk506
Reactant of Route 2
Dihydro-fk506

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.